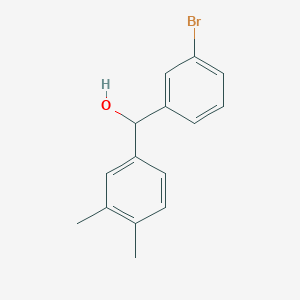

(3-Bromophenyl)(3,4-dimethylphenyl)methanol

説明

(3-Bromophenyl)(3,4-dimethylphenyl)methanol is a chiral benzhydryl alcohol derivative featuring a 3-bromophenyl group and a 3,4-dimethylphenyl group attached to a central hydroxymethyl carbon. Its molecular formula is C₁₅H₁₅BrO, with a molecular weight of 291.18 g/mol. The compound’s stereochemistry and substituent arrangement influence its physical, chemical, and biological properties.

特性

IUPAC Name |

(3-bromophenyl)-(3,4-dimethylphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrO/c1-10-6-7-13(8-11(10)2)15(17)12-4-3-5-14(16)9-12/h3-9,15,17H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVVBPXWBZJNLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C2=CC(=CC=C2)Br)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

化学反応の分析

(3-Bromophenyl)(3,4-dimethylphenyl)methanol: undergoes various types of reactions:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid or ketone.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

Substitution: Nucleophiles like sodium iodide (NaI) and reaction conditions such as polar aprotic solvents are typically employed.

Major Products Formed:

Oxidation: 3-Bromophenyl-3,4-dimethylbenzoic acid or ketone derivatives.

Reduction: Corresponding alcohol or amine derivatives.

Substitution: Various substituted phenyl compounds depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

(3-Bromophenyl)(3,4-dimethylphenyl)methanol serves as a crucial building block in organic synthesis. Its unique structure allows chemists to construct complex molecules through various reactions such as:

- Oxidation: Can be oxidized to form carboxylic acids or ketones.

- Reduction: Can be reduced to produce alcohol or amine derivatives.

- Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

These properties make it valuable for synthesizing pharmaceuticals and agrochemicals.

Biological Research

In biological contexts, this compound is utilized for:

- Enzyme Inhibitors: It plays a role in studies aimed at identifying enzyme inhibitors that may have therapeutic potential.

- Receptor Binding Assays: The compound is used to investigate interactions between small molecules and biological receptors, aiding drug discovery efforts.

The ability to modify its structure allows researchers to explore various biological pathways and mechanisms.

Industrial Applications

This compound finds applications in the production of advanced materials and polymers. Its chemical properties enable its use in:

- OLED Materials: The compound can serve as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to the development of more efficient display technologies.

- Nanomaterials: It is also explored for use in creating mesoporous materials and nano-minerals.

作用機序

(3-Bromophenyl)(3,4-dimethylphenyl)methanol: can be compared with other similar compounds such as 3-Bromophenylmethanol and 3,4-Dimethylbenzyl alcohol . The uniqueness of this compound lies in its combination of bromophenyl and dimethylphenyl groups, which provides distinct chemical properties and reactivity compared to its counterparts.

類似化合物との比較

Substituent Effects on Physicochemical Properties

The table below compares key structural and physicochemical features of (3-Bromophenyl)(3,4-dimethylphenyl)methanol with analogous compounds:

Key Observations :

- Halogen vs. Alkyl Substituents: The bromine atom in the target compound introduces electron-withdrawing effects, increasing polarity compared to non-halogenated analogs like 3,4-dimethylbenzyl alcohol. This enhances solubility in polar solvents but may reduce thermal stability .

生物活性

(3-Bromophenyl)(3,4-dimethylphenyl)methanol is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article delves into the compound's biological activity, including its mechanisms of action, applications in medicine, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromophenyl group and a dimethylphenyl group attached to a methanol moiety. Its structure can be represented as follows:

This molecular configuration suggests potential interactions with various biological targets due to the presence of both bromine and hydroxyl functional groups.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various biological effects such as:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by disrupting microtubule dynamics, similar to other known microtubule destabilizers .

- Anti-inflammatory Effects : The hydroxyl group in the compound may play a significant role in reducing inflammation by inhibiting pro-inflammatory cytokines .

- Antiviral Properties : Emerging research indicates that derivatives of phenolic compounds exhibit antiviral activity against several viruses, potentially positioning this compound as a candidate for further antiviral studies .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Antiviral | Potential activity against viruses |

Case Studies and Research Findings

-

Anticancer Studies :

A study involving various phenolic compounds demonstrated that those with bromine substitutions exhibited enhanced anticancer activity. The mechanism was linked to the disruption of microtubule formation, which is critical for mitosis. In vitro assays showed that this compound significantly reduced the viability of cancer cell lines at certain concentrations . -

Anti-inflammatory Research :

In a separate investigation focused on inflammatory responses, this compound was tested in models of acute inflammation. Results indicated a marked decrease in inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent . -

Antiviral Activity :

A recent study explored the antiviral properties of chalcone derivatives and their structural analogs. Although this compound was not directly tested, its structural similarities to effective antiviral agents suggest it may possess similar properties worth investigating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。